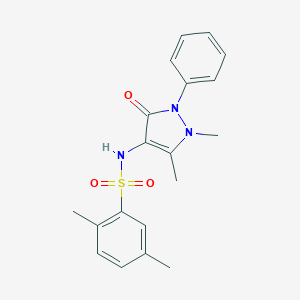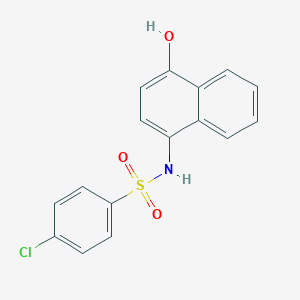![molecular formula C22H25NO3S B281696 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes or signaling pathways. For example, its anti-inflammatory effects may be due to the inhibition of the NF-κB signaling pathway, while its anti-tumor effects may be due to the inhibition of specific enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the aggregation of beta-amyloid peptides, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its potential for therapeutic applications. This compound has shown promising results in various studies and may have potential as a treatment for inflammatory diseases, Alzheimer's disease, and cancer. However, one limitation of using this compound is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One area of research could focus on further elucidating its mechanism of action and identifying specific enzymes or signaling pathways that it targets. Another area of research could focus on developing more efficient synthesis methods for this compound to increase its availability and reduce its cost. Additionally, further studies could investigate its potential as a treatment for other diseases or conditions, such as autoimmune diseases or neurodegenerative disorders. Overall, continued research on this compound has the potential to lead to new therapeutic treatments and improve human health.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves a series of chemical reactions. The starting material is 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. The resulting compound is then reacted with 4-isopropylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product. This synthesis method has been optimized for high yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that it has potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. Additionally, this compound has been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C22H25NO3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-14(2)16-5-8-18(9-6-16)27(24,25)23-17-7-11-22-20(13-17)19-12-15(3)4-10-21(19)26-22/h5-9,11,13-15,23H,4,10,12H2,1-3H3 |
Clave InChI |
BJFVOFPMKZTYKV-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
SMILES canónico |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)
![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)
![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281618.png)
![Isopropyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281621.png)
![4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)

